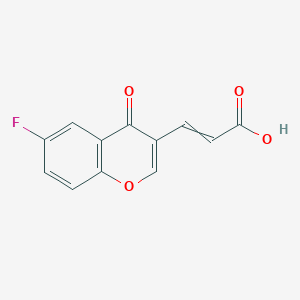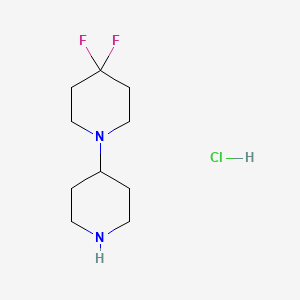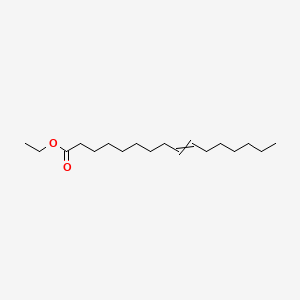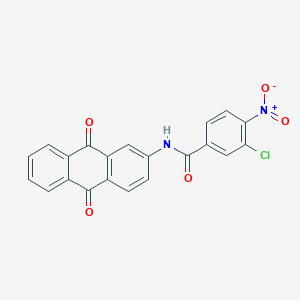
1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Tert-butyl 3-méthyl 2,5-dihydropyrrole-1,3-dicarboxylate est un composé chimique de formule moléculaire C11H17NO4 et d'une masse moléculaire de 227,26 g/mol . Ce composé appartient à la classe des pyrroles, qui sont des composés organiques aromatiques hétérocycliques. Les pyrroles sont connus pour leur importance dans divers processus biologiques et chimiques.
Méthodes De Préparation
La synthèse du 1-Tert-butyl 3-méthyl 2,5-dihydropyrrole-1,3-dicarboxylate peut être réalisée par plusieurs voies synthétiques. Une méthode courante implique la réaction de la N-Boc-diallylamine avec des réactifs appropriés pour former le composé souhaité . Les conditions réactionnelles incluent généralement l'utilisation de solvants tels que le chlorure de méthylène et de catalyseurs comme le chlorure de fer (III) . Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 1-Tert-butyl 3-méthyl 2,5-dihydropyrrole-1,3-dicarboxylate subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution: Le composé peut subir des réactions de substitution avec des électrophiles ou des nucléophiles, selon les conditions réactionnelles.
Applications de la recherche scientifique
Le 1-Tert-butyl 3-méthyl 2,5-dihydropyrrole-1,3-dicarboxylate a plusieurs applications de recherche scientifique:
Mécanisme d'action
Le mécanisme d'action du 1-Tert-butyl 3-méthyl 2,5-dihydropyrrole-1,3-dicarboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou à des récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais les études suggèrent qu'il peut influencer des processus cellulaires tels que la transduction du signal et l'expression des gènes .
Applications De Recherche Scientifique
1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Le 1-Tert-butyl 3-méthyl 2,5-dihydropyrrole-1,3-dicarboxylate peut être comparé à d'autres composés similaires, tels que:
N-Boc-2,5-dihydro-1H-pyrrole: Ce composé a une structure similaire mais manque du groupe méthyle en position 3.
N-Boc-2,3-dihydro-1H-pyrrole: Un autre composé similaire avec un motif de substitution différent.
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Ce composé est structurellement lié mais possède des groupes fonctionnels différents.
Le caractère unique du 1-Tert-butyl 3-méthyl 2,5-dihydropyrrole-1,3-dicarboxylate réside dans son motif de substitution spécifique, qui peut conférer des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl 2,5-dihydropyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5H,6-7H2,1-4H3 |
Clé InChI |
XGXOVXLULNFLQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC=C(C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[benzyl(methyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12453194.png)
![4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
![2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12453204.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)
![1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453216.png)
![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)

![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B12453240.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)



